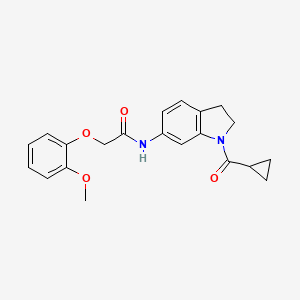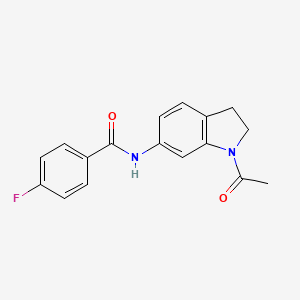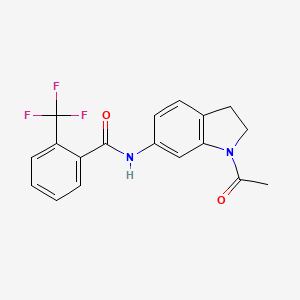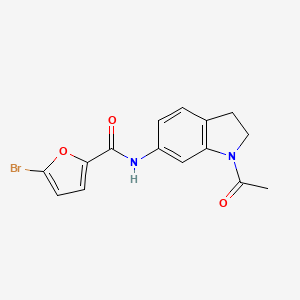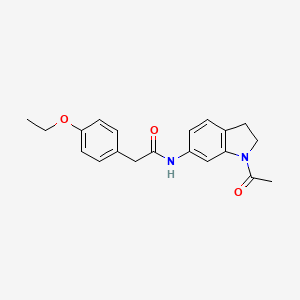
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide, or N-acetyl-6-ethoxyphenylindole (NAPEI), is a small molecule that has been investigated for its potential therapeutic applications in various areas of science. NAPEI is a derivative of the indole family of compounds, which are known for their ability to modulate various biochemical and physiological processes in the body. NAPEI has been studied for its ability to act as an agonist or antagonist of certain receptors, and has been investigated for its potential to modulate various biological processes including inflammation, pain, and cancer.
科学研究应用
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. It has been investigated for its ability to modulate various biochemical and physiological processes in the body, including inflammation, pain, and cancer. This compound has also been studied for its ability to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors.
作用机制
The exact mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood. However, it is thought to act on various receptors in the body, including the opioid receptors and the serotonin 5-HT2A receptors. It is believed that this compound can act as an agonist or antagonist of these receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate various biochemical and physiological processes in the body. It has been investigated for its potential to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors. In addition, this compound has been studied for its potential to reduce inflammation, pain, and cancer. It has also been studied for its potential to modulate the immune system, as well as its potential to act as an antioxidant.
实验室实验的优点和局限性
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. The advantages of using this compound in lab experiments include its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. The limitations of using this compound in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to be toxic at high concentrations.
未来方向
There are a number of potential future directions for the investigation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide. These include further research into its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. Additionally, further research could be conducted into its potential to modulate the immune system, its potential to act as an antioxidant, and its potential to interact with other compounds. Finally, further research could be conducted into its potential to cause side effects and its potential to be toxic at high concentrations.
合成方法
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a variety of methods. The most common method is a two-step reaction that begins with the reaction of aniline with acetyl chloride to form N-acetyl-aniline. This intermediate is then reacted with ethyl 4-ethoxyphenylacetate to form this compound. In addition, this compound can also be synthesized using a one-step reaction that involves the reaction of aniline and ethyl 4-ethoxyphenylacetate in the presence of an acid catalyst.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-8-4-15(5-9-18)12-20(24)21-17-7-6-16-10-11-22(14(2)23)19(16)13-17/h4-9,13H,3,10-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFVLYNHPPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

